molecular formula C21H19NO4S B2904595 Methyl 3-{2-[(3-phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate CAS No. 900015-02-3

Methyl 3-{2-[(3-phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate

Cat. No. B2904595
CAS RN: 900015-02-3
M. Wt: 381.45
InChI Key: TWJUOUYQSVLPFM-UHFFFAOYSA-N
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Description

“Methyl 3-{2-[(3-phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate” is a chemical compound with the molecular formula C21H19NO4S . It is also known by other names such as “methyl 3-[2-(3-phenylpropanamido)phenoxy]thiophene-2-carboxylate” and "2-Thiophenecarboxylic acid, 3-[2-[(1-oxo-3-phenylpropyl)amino]phenoxy]-, methyl ester" .

Scientific Research Applications

Sure! Here’s a comprehensive analysis of the scientific research applications of Methyl 3-{2-[(3-phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate:

Pharmaceutical Applications

This compound has shown potential in pharmaceutical research due to its unique chemical structure. Compounds containing thiophene rings are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This compound could be explored for its potential as a lead molecule in the development of new drugs targeting these conditions.

Organic Electronics

Thiophene derivatives are widely used in the field of organic electronics. They are key components in the development of organic semiconductors, which are essential for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The unique electronic properties of this compound make it a promising candidate for research in this area.

Material Science

In material science, thiophene-based compounds are utilized as corrosion inhibitors and in the fabrication of advanced materials . The structural features of this compound could be leveraged to develop new materials with enhanced properties for industrial applications.

Catalysis

Thiophene derivatives have been investigated for their catalytic properties in various chemical reactions . This compound could be studied for its potential as a catalyst or catalyst precursor in organic synthesis, potentially leading to more efficient and selective chemical processes.

Biological Imaging

The unique optical properties of thiophene-containing compounds make them suitable for use in biological imaging . This compound could be explored as a fluorescent probe or imaging agent, aiding in the visualization of biological processes at the cellular or molecular level.

Environmental Applications

Thiophene derivatives have been studied for their potential in environmental applications, such as the detection and removal of pollutants . The chemical structure of this compound could be tailored to develop sensors or materials for environmental monitoring and remediation.

Polymer Science

In polymer science, thiophene-based monomers are used to synthesize conductive polymers . This compound could serve as a building block for the development of new conductive polymers with potential applications in electronics, energy storage, and more.

Medicinal Chemistry

The compound’s structure suggests it could be a valuable scaffold in medicinal chemistry for the design of novel therapeutic agents . Researchers could modify its structure to enhance its pharmacological properties, leading to the discovery of new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

methyl 3-[2-(3-phenylpropanoylamino)phenoxy]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4S/c1-25-21(24)20-18(13-14-27-20)26-17-10-6-5-9-16(17)22-19(23)12-11-15-7-3-2-4-8-15/h2-10,13-14H,11-12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJUOUYQSVLPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)OC2=CC=CC=C2NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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